REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([CH3:13])[CH:5]=1.C[O:16]C(OC)N(C)C.I([O-])(=O)(=O)=O.[Na+]>C1COCC1.O>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[C:6]([CH:13]=[O:16])[CH:5]=1 |f:2.3|
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Name
|
|
Quantity
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24.99 g
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Type
|
reactant
|
Smiles
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COC(C1=CC(=C(C=C1)[N+](=O)[O-])C)=O
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Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
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COC(N(C)C)OC
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Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
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I(=O)(=O)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
500 mL
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Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
62.62 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
After stirring at rt for an additional 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated
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Type
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CUSTOM
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Details
|
the residue was crystallized from MeOH
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Type
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CUSTOM
|
Details
|
to give a purple solid
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through Celite
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Type
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WASH
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Details
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washing with EtOAc (2 L)
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Type
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WASH
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Details
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The filtrate was washed with saturated NaHCO3 (600 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
the organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
WASH
|
Details
|
washing with CH2Cl2/hexanes (75%-100%)
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C=C1)[N+](=O)[O-])C=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |